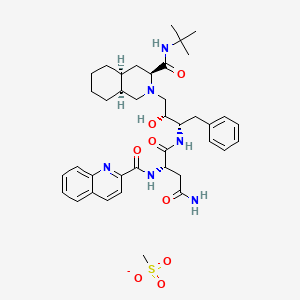
2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde is an organic compound that features a pyrrolidine ring attached to a pyridine ring with a methyl group at the 3-position and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-4-pyridinecarboxaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the pyrrolidine ring and its subsequent functionalization .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions
Major Products Formed
Oxidation: 2-(3-Methylpyridin-4-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(3-Methylpyridin-4-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of fine chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carbaldehyde: Similar structure but lacks the pyridine ring.
3-Methylpyridine-4-carbaldehyde: Similar structure but lacks the pyrrolidine ring.
Pyrrolidine-1-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde
Uniqueness
2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(3-methylpyridin-4-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-9-7-12-5-4-10(9)11-3-2-6-13(11)8-14/h4-5,7-8,11H,2-3,6H2,1H3 |
InChI Key |
JFDMSHLHJZFWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate](/img/structure/B11819973.png)
![N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11819980.png)
![3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11819985.png)
![tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B11819986.png)
![methylsulfonyl 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B11819994.png)
![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate](/img/structure/B11820002.png)
![(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11820006.png)






